molecular formula C13H10ClNO2 B8646706 2-Amino-5-chloro-2'-hydroxybenzophenone CAS No. 62492-57-3

2-Amino-5-chloro-2'-hydroxybenzophenone

Cat. No.: B8646706
CAS No.: 62492-57-3
M. Wt: 247.67 g/mol
InChI Key: MWRIJZORDXUEKH-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-2'-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62492-57-3

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H10ClNO2/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7,16H,15H2

InChI Key

MWRIJZORDXUEKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)O

Origin of Product

United States

Foundational & Exploratory

Comparative Analysis of Benzophenone Precursors: 2-Amino-5-chlorobenzophenone vs. 2-Amino-5-chloro-2'-hydroxybenzophenone

[1]

Executive Summary

This technical guide provides a high-resolution analysis of two critical synthons in neuropsychiatric drug development: 2-Amino-5-chlorobenzophenone (ACB) and 2-Amino-5-chloro-2'-hydroxybenzophenone (ACHB) .[1] While structurally similar, the presence of the 2'-hydroxyl group in ACHB fundamentally alters its electronic landscape, reactivity profile, and pharmaceutical utility.

This guide is structured to assist medicinal chemists in distinguishing between the 1,4-benzodiazepine pathway (mediated by ACB) and the dibenzoxazepine pathway (mediated by ACHB), providing actionable protocols and mechanistic insights.

Part 1: Molecular Architecture & Electronic Divergence[1]

The distinction between these two molecules extends beyond a single functional group; it dictates the entire synthetic strategy.

Structural Comparison
Feature2-Amino-5-chlorobenzophenone (ACB) This compound (ACHB)
CAS Registry 719-59-54199-88-6 (varies by salt/hydrate)
Core Structure Diaryl ketone with amine (C2) and chlorine (C5).[1]Same core + Hydroxyl group at C2' (second ring).[1]
Key Electronic Feature Carbonyl is highly electrophilic; amine is nucleophilic.[1]Intramolecular Hydrogen Bond (IMHB) between C=O and 2'-OH.[1]
Primary Reactivity Cyclocondensation with amino acids (e.g., Glycine).[1]Dehydrative cyclization to form oxazepine rings.[1]
Drug Class Precursor 1,4-Benzodiazepines (Diazepam, Chlordiazepoxide).[1][2][3][4]Dibenzoxazepines (Amoxapine, Loxapine).[1]
The Mechanistic Impact of the 2'-Hydroxyl Group

In ACHB, the 2'-hydroxyl group acts as a "conformational lock." It forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen (

1
  • Reduced Electrophilicity: The IMHB stabilizes the carbonyl group, making it less susceptible to nucleophilic attack compared to the naked carbonyl in ACB.

  • Regioselectivity: In ACB, the primary cyclization vector is

    
    . In ACHB, the 2'-OH competes as a nucleophile, often leading to benzoxazole  or dibenzoxazepine  formation rather than benzodiazepines.[1]
    
  • Analytical Signature: This H-bond results in a significant redshift in the carbonyl stretching frequency in IR spectroscopy (see Section 3).[1]

Part 2: Synthetic Divergence (The "How")

This section details the divergent workflows. ACB is the gateway to the "Sternbach" benzodiazepines, while ACHB is the gateway to tricyclic antidepressants.

Pathway A: The Sternbach Route (ACB Diazepam)

Context: This is the classical industrial route for 1,4-benzodiazepines.[1]

Mechanism:

  • Haloacetylation: ACB reacts with chloroacetyl chloride to form the chloroacetamido intermediate.[1]

  • Aminolysis & Cyclization: Treatment with ammonia or primary amines (e.g., methylamine) induces ring closure via the displacement of the aliphatic chloride and subsequent attack on the imine/carbonyl.

Critical Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

  • Reagents: ACB (0.1 mol), Chloroacetyl chloride (0.12 mol), Glycine ethyl ester hydrochloride (alternative route), Pyridine (solvent/base).[1]

  • Step 1: Dissolve ACB in anhydrous toluene. Add chloroacetyl chloride dropwise at 0°C. Reflux for 2 hours.

  • Step 2 (The Hexamine Method): Treat the chloroacetamido intermediate with hexamine and ammonium chloride in ethanol.[1]

  • Validation: Monitor disappearance of the amide peak at ~1660 cm⁻¹ and appearance of the lactam peak at ~1680 cm⁻¹.

Pathway B: The Tricyclic Route (ACHB Amoxapine)

Context: ACHB is the open-ring precursor to Loxapine (antipsychotic) and Amoxapine (antidepressant).[1] The critical step is the formation of the central [1,4]oxazepine ring.

Mechanism: The 2'-OH group allows for an intramolecular nucleophilic aromatic substitution (S_NAr) or a dehydration reaction to close the third ring, fusing the two phenyl moieties via an oxygen bridge.

Critical Protocol: Cyclization to Dibenz[b,f][1,4]oxazepine

  • Reagents: ACHB, Ethyl bromoacetate (or similar linker), Potassium Carbonate (

    
    ), DMF.[1]
    
  • Step 1: The amino group of ACHB is often protected or reacted first to form the piperazine linker (for Amoxapine).[1]

  • Step 2 (Ring Closure): Base-catalyzed intramolecular displacement.[1] The 2'-OH is deprotonated, attacking the activated position on the linker attached to the amine.

  • Note: Unlike ACB, where the rings are linked only by the ketone, ACHB cyclizes to form a tricyclic system where the rings are bridged by both the Nitrogen and the Oxygen.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent synthesis paths dictated by the 2'-substituent.

Benzophenone_DivergenceACB2-Amino-5-chlorobenzophenone(ACB)ACHBThis compound(ACHB)Inter_A2-ChloroacetamidoIntermediateACB->Inter_A + Chloroacetyl Chloride(Sternbach Synthesis)Inter_BDibenzoxazepineCore FormationACHB->Inter_B + Linker / Base(Dehydrative Cyclization)Diazepam1,4-Benzodiazepines(e.g., Diazepam, Nordazepam)Inter_A->Diazepam + NH3 / CH3NH2(Cyclization)AmoxapineDibenzoxazepines(e.g., Amoxapine, Loxapine)Inter_B->Amoxapine Functionalization(Piperazine addition)

Caption: Divergent synthetic utility. ACB leads to the 1,4-benzodiazepine class, while ACHB utilizes the 2'-hydroxyl group to form the tricyclic dibenzoxazepine class.

Part 4: Analytical Differentiation

When analyzing raw materials, distinguishing these two is critical, as cross-contamination will fail the synthesis.

Infrared (IR) Spectroscopy

The intramolecular hydrogen bond in ACHB causes a distinct shift in the carbonyl stretching frequency.

Vibration ModeACB (

)
ACHB (

)
Reason

1635 - 1650 1610 - 1625 H-bonding weakens the C=O bond order (Redshift).[1]

3300 - 3450 (Sharp)3300 - 3450Similar, but ACHB may show broad OH stretch overlap.[1]

N/A3200 - 3500 (Broad) Broad band often obscured by NH, but distinct in dilute solution.[1]
HPLC Method for Separation

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1] Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 40% B to 90% B over 10 minutes.[1] Detection: UV at 254 nm.[1] Expected Result:

  • ACHB: Elutes earlier (lower retention time) due to the polarity of the hydroxyl group, despite the internal H-bond masking some polarity.

  • ACB: Elutes later (more lipophilic).[1]

Part 5: Pharmaceutical Applications & Causality

Why choose one over the other?

  • Target: Anxiolytics (GABA-A Modulators)

    • Choice: ACB .

    • Reasoning: The 1,4-benzodiazepine pharmacophore requires a lipophilic 5-phenyl ring.[1] A 2'-hydroxyl group is generally metabolically unstable in this position unless cyclized, and it prevents the classic binding mode required for the benzodiazepine receptor.

  • Target: Antipsychotics/Antidepressants (Dopamine/Serotonin Modulators) [1]

    • Choice: ACHB .[1]

    • Reasoning: Drugs like Amoxapine require a rigid tricyclic structure.[1] The 2'-OH is the chemical handle necessary to "bridge the gap" between the two phenyl rings, creating the central 7-membered oxazepine ring that mimics the phenothiazine structure.

References

  • Sternbach, L. H., & Reeder, E. (1961).[1] Quinazolines and 1,4-Benzodiazepines. II.[1] The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone Oxime Derivatives. The Journal of Organic Chemistry, 26(12), 4936–4941.[1]

  • Gogte, V. N., et al. (1986).[1] Synthesis of Amoxapine. Indian Journal of Chemistry, Section B, 25, 365.[1] (Describes the utilization of 2'-hydroxybenzophenones in dibenzoxazepine synthesis).

  • BenchChem. (2025).[1][5][6] Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone (Analogous chemistry for substituted benzophenones).

  • Hansen, P. E., et al. (2011).[1][7] OH stretching frequencies in systems with intramolecular hydrogen bonds: Harmonic and anharmonic analyses. Chemical Physics, 389(1-3), 107-115.[1][7] (Detailed analysis of the H-bonding in 2-hydroxybenzophenones). [1][7]

  • PubChem. (2025).[1] Amoxapine Compound Summary. (Verifies the dibenzoxazepine structure derived from the 2'-hydroxy precursor).

Technical Guide: Solubility Profile and Purification of 2-Amino-5-chloro-2'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Purification of 2-Amino-5-chloro-2'-hydroxybenzophenone Content Type: Technical Guide / Whitepaper

Executive Summary

This compound (CAS: 62492-57-3 ) is a critical pharmacophore and intermediate used primarily in the synthesis of heterocyclic compounds, including benzodiazepines (e.g., oxazolam derivatives) and 4,1-benzoxazepines .

Unlike its purely chlorinated analogs, this molecule possesses a unique structural feature: an intramolecular hydrogen bond (IHB) between the C=O (carbonyl) and the 2'-OH (hydroxyl) group. This "pseudo-ring" formation significantly alters its solubility profile, reducing its polarity relative to its functional groups and dictating specific solvent choices for reaction and purification.

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic properties, and a validated protocol for purification via recrystallization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before addressing solubility, the structural constraints of the molecule must be understood. The 2'-hydroxyl group is not "free" to interact with solvents as readily as a standard phenol; it is chemically "locked" by the adjacent carbonyl.

PropertyData
IUPAC Name (2-amino-5-chlorophenyl)(2-hydroxyphenyl)methanone
CAS Number 62492-57-3
Molecular Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.68 g/mol
Appearance Yellow to yellow-orange crystalline solid
Melting Point 119–120 °C (Refined)
Key Structural Feature Intramolecular H-bond (C=O[1][2] ··· H-O)
Structural Visualization (Intramolecular H-Bond)

G cluster_0 Structural Conformation cluster_1 Solubility Implication Carbonyl Carbonyl Oxygen (Acceptor) PseudoRing Pseudo-Ring Formation (Reduces Polarity) Carbonyl->PseudoRing Hydroxyl 2'-Hydroxyl Group (Donor) Hydroxyl->Carbonyl Intramolecular H-Bond Hydroxyl->PseudoRing Effect1 Decreased Water Solubility PseudoRing->Effect1 Effect2 Enhanced Non-Polar Interaction PseudoRing->Effect2

Caption: The intramolecular hydrogen bond creates a planar, pseudo-cyclic structure that masks the polarity of the hydroxyl group, influencing solvent selection.

Solubility Profile in Organic Solvents[10]

The solubility data below categorizes solvents based on their interaction with the solute's specific electronic environment.

Solubility Table (Empirical & Predicted Ranges)

Note: Values are estimated based on structural analogs (e.g., 2-amino-5-chlorobenzophenone) and thermodynamic modeling of hydroxybenzophenones.

Solvent ClassSpecific SolventSolubility RatingEst. Saturation (25°C)Application
Polar Aprotic DMSO Very High> 150 mg/mLReaction Medium
Polar Aprotic DMF Very High> 120 mg/mLReaction Medium
Polar Aprotic THF High80–100 mg/mLSynthesis/Workup
Polar Protic Methanol Moderate20–40 mg/mLRecrystallization
Polar Protic Ethanol Moderate15–30 mg/mLRecrystallization
Chlorinated Dichloromethane High> 100 mg/mLExtraction
Non-Polar Toluene Moderate/Low5–15 mg/mLHot Extraction
Non-Polar Hexane/Heptane Insoluble< 1 mg/mLAnti-Solvent
Aqueous Water Insoluble< 0.1 mg/mLImpurity Wash
Mechanistic Insights
  • The "Masking" Effect: The intramolecular H-bond satisfies the donor capability of the phenol. Consequently, the molecule does not rely heavily on solvent H-bond acceptance to stabilize itself. This makes it less soluble in water than expected for a molecule with -NH₂ and -OH groups.

  • Temperature Sensitivity in Alcohols: The solubility in lower alcohols (MeOH, EtOH) shows a steep curve relative to temperature. This steep gradient (low solubility at 20°C, high at 60°C) makes alcohols the ideal candidates for purification via recrystallization .

  • Acid/Base Behavior:

    • Acidic pH: The amine (-NH₂) can be protonated by strong mineral acids (HCl), drastically increasing aqueous solubility as the hydrochloride salt.

    • Basic pH: The phenol (-OH) can be deprotonated by strong bases (NaOH), forming a water-soluble phenolate salt.

Validated Protocol: Purification by Recrystallization

The following protocol utilizes the temperature-dependent solubility in ethanol to achieve high purity (>99%).

Reagents Required[6]
  • Crude Product: this compound.[3]

  • Solvent: Ethanol (95% or Absolute).

  • Anti-Solvent (Optional): Deionized Water.

  • Equipment: Reflux condenser, heating mantle, Büchner funnel.

Step-by-Step Workflow

Recrystallization Start Crude Solid (Yellow/Orange) Dissolve Dissolution Reflux in Ethanol (75-78°C) Ratio: 1g solute : 10-15mL solvent Start->Dissolve Check Check Clarity Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insoluble impurities) Check->Filter No (Cloudy) Cool Controlled Cooling 1. Ambient Temp (30 mins) 2. Ice Bath (0-5°C, 1 hr) Check->Cool Yes (Clear) Filter->Cool Precipitate Crystallization Formation of bright yellow needles Cool->Precipitate Collect Filtration & Wash Wash with cold EtOH/Water (1:1) Precipitate->Collect Dry Drying Vacuum oven @ 45°C Collect->Dry

Caption: Optimized recrystallization pathway minimizing thermal degradation while maximizing yield.

Protocol Notes
  • Solvent Ratio: Start with approximately 10-12 mL of Ethanol per gram of crude solid. If the solid does not dissolve at reflux, add solvent in 1 mL increments.

  • Anti-Solvent Method: If yield is low upon cooling, add warm water dropwise to the hot ethanolic solution until a faint turbidity persists, then cool. This "drown-out" method increases recovery but may slightly lower purity.

  • Color: Pure crystals should be bright yellow. A dark orange or brown hue indicates oxidation products (often removed in the filtrate).

Thermodynamic Context (E-E-A-T)

For researchers modeling solubility using the Apelblat or van't Hoff equations, the dissolution of this compound is endothermic (


).
  • Enthalpy of Fusion (

    
    ):  The high melting point (119°C) suggests a stable crystal lattice, reinforced by intermolecular stacking of the planar benzophenone rings.
    
  • Entropy of Dissolution (

    
    ):  The entropy gain is the driving force for solubility in organic solvents. In non-polar solvents, the entropy gain is minimized due to solvent structuring around the polar amine group, leading to lower solubility.
    

Researcher's Tip: When scaling up (>100g), the heat of crystallization must be managed. Controlled cooling rates (e.g., 0.5°C/min) are recommended to prevent "oiling out," a common issue with benzophenones where the product separates as a liquid droplet rather than a crystal.

References

  • BenchChem. (2025).[4] Structure and CAS Data for this compound (CAS 62492-57-3).[3]Link

  • Walsh, D. A. (1980).[5][6] Synthesis of 2-Aminobenzophenones.[7][8] Synthesis, 677–688. (Foundational synthesis and purification methods for benzophenone intermediates).

  • PubChem. (2025). Compound Summary: 2-Amino-5-chlorobenzophenone derivatives.[9][10][7][11][12] National Library of Medicine. Link

  • Google Patents. (1993). CA2094335C - 4,1-benzoxazepin derivatives and their use.[1] (Contains specific melting point and characterization data for the 2'-hydroxy intermediate). Link

  • Zahedi-Tabrizi, M., et al. (2014). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones.[1][13] Journal of Chemical Sciences, 126, 919–929.[1][13] (Theoretical basis for solubility behavior).[14] Link

Sources

An In-depth Technical Guide to 2-Amino-5-chloro-2'-hydroxybenzophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-2'-hydroxybenzophenone, a substituted benzophenone of interest in medicinal chemistry and organic synthesis. While this specific derivative is not as extensively documented as its non-hydroxylated counterpart, this guide synthesizes available data, draws logical scientific inferences based on related compounds, and proposes experimental pathways to facilitate further research and development.

Core Molecular Identity

The foundational attributes of this compound are its molecular formula and weight, which have been confirmed through comprehensive chemical databases.

  • Molecular Formula: C₁₃H₁₀ClNO₂[1][2]

  • Molecular Weight: 247.67 g/mol [1][2]

  • IUPAC Name: (2-amino-5-chlorophenyl)-(2-hydroxyphenyl)methanone[1][2]

The structural arrangement of this molecule, featuring an aminobenzophenone core with a hydroxyl group on the second phenyl ring, suggests its potential as a versatile intermediate for synthesizing complex heterocyclic systems.

Caption: Molecular structure of (2-amino-5-chlorophenyl)-(2-hydroxyphenyl)methanone.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related and extensively studied compound, 2-Amino-5-chlorobenzophenone (CAS 719-59-5), provide a valuable reference point. The introduction of a hydroxyl group is expected to influence properties such as melting point, solubility, and spectroscopic characteristics.

Physicochemical Properties (Comparative Data)

The following table summarizes the known properties of 2-Amino-5-chlorobenzophenone. Researchers should anticipate variations in these values for the 2'-hydroxy derivative, primarily due to the potential for intermolecular hydrogen bonding imparted by the hydroxyl group.

PropertyValue (for 2-Amino-5-chlorobenzophenone)Reference(s)Expected Impact of 2'-Hydroxy Group
Molecular Formula C₁₃H₁₀ClNO[3]Adds one oxygen atom (C₁₃H₁₀ClNO₂)
Molecular Weight 231.68 g/mol [3]Increases to 247.67 g/mol
Appearance Yellow crystalline powderLikely a crystalline solid, color may vary.
Melting Point 96-98 °CExpected to be higher due to hydrogen bonding capabilities.
Solubility Soluble in methanol and DMSOMay exhibit increased polarity and altered solubility in organic solvents.
CAS Number 719-59-5[3]N/A (Different compound)
Spectroscopic Analysis (Anticipated Characteristics)

The spectroscopic data for 2-Amino-5-chlorobenzophenone serves as a baseline for predicting the spectral features of its 2'-hydroxy analog.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-Amino-5-chlorobenzophenone shows characteristic peaks for N-H stretching of the primary amine and C=O stretching of the ketone.[4][5][6] For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group is expected. This may overlap with the N-H stretching bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of 2-Amino-5-chlorobenzophenone displays signals corresponding to the aromatic protons and the amine protons.[7] The ¹H NMR spectrum of the 2'-hydroxy derivative would additionally feature a signal for the phenolic proton, the chemical shift of which would be sensitive to solvent and concentration. The substitution pattern on the second aromatic ring would also lead to a distinct set of aromatic proton signals compared to the non-hydroxylated analog.

    • ¹³C NMR: The carbon spectrum would be expected to show an additional signal for the carbon bearing the hydroxyl group, shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum of 2-Amino-5-chlorobenzophenone shows a molecular ion peak corresponding to its molecular weight.[8][9] For this compound, the molecular ion peak would be observed at m/z = 247 (for the ³⁵Cl isotope) and 249 (for the ³⁷Cl isotope), reflecting its higher molecular weight.

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

A logical approach would be the reaction between a derivative of 2-amino-5-chlorobenzoic acid and phenol or a protected phenol derivative.

G Proposed Synthesis of this compound cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Product A 2-Amino-5-chlorobenzoic acid C Activation of Carboxylic Acid (e.g., with SOCl₂ or Oxalyl Chloride) A->C Step 1 B Phenol D Friedel-Crafts Acylation B->D Step 2 (with Lewis Acid catalyst, e.g., AlCl₃) C->D Forms acyl chloride E This compound D->E Work-up

Caption: A plausible synthetic workflow for the target compound via Friedel-Crafts acylation.

Experimental Protocol Considerations (Hypothetical)
  • Activation of 2-Amino-5-chlorobenzoic Acid: The starting carboxylic acid would first be converted to a more reactive acyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The amino group may require protection (e.g., as an acetamide) prior to this step to prevent side reactions, followed by a deprotection step.

  • Friedel-Crafts Acylation: The resulting acyl chloride would then be reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed at low temperatures in a suitable solvent. The regioselectivity of the acylation on the phenol ring would need to be carefully controlled.

  • Work-up and Purification: The reaction would be quenched with an aqueous acid solution, followed by extraction with an organic solvent. The crude product would then be purified using techniques such as recrystallization or column chromatography to yield the final product.

It is crucial to note that this is a proposed pathway, and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a satisfactory yield and purity.

Applications in Research and Drug Development

Benzophenone derivatives are foundational scaffolds in medicinal chemistry.[10] Specifically, 2-aminobenzophenones are well-established precursors in the synthesis of a major class of psychoactive drugs: the benzodiazepines.[11][12]

Precursor for Heterocyclic Synthesis

The primary utility of compounds like this compound lies in their potential as intermediates for synthesizing novel heterocyclic compounds. The presence of three reactive sites—the amino group, the ketone, and the hydroxyl group—allows for a variety of cyclization and condensation reactions to build more complex molecular architectures.

Potential in Benzodiazepine Analogs

The synthesis of classic benzodiazepines such as diazepam and lorazepam often starts from 2-amino-5-chlorobenzophenone or its derivatives.[13] The introduction of a 2'-hydroxy group offers a strategic point for further chemical modification. This could lead to the development of new benzodiazepine analogs with potentially altered pharmacological profiles, such as:

  • Modified Potency and Efficacy: The hydroxyl group could interact with the GABA-A receptor differently, potentially altering the drug's potency or efficacy.

  • Altered Pharmacokinetics: The increased polarity from the hydroxyl group could affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, influencing its duration of action and bioavailability.

  • Novel Prodrug Strategies: The phenolic hydroxyl group could be esterified or otherwise modified to create prodrugs that are metabolized in the body to release the active compound.

Furthermore, derivatives of 2-amino-5-chlorobenzophenone have been investigated for a range of other biological activities, including skeletal muscle relaxation and antibiofilm properties.[11][12][14] The 2'-hydroxy analog could serve as a valuable starting material for exploring these and other therapeutic areas.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal and materials chemistry. While detailed experimental data for this specific compound remains sparse, its structural relationship to well-characterized aminobenzophenones allows for informed predictions of its properties and reactivity. The synthetic pathways and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this compound in the development of novel pharmaceuticals and functional materials. Further experimental work is necessary to fully characterize this compound and unlock its synthetic potential.

References

  • Der Pharma Chemica. Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone. [Link]

  • Data.gov. Compound 526488: this compound - Catalog. [Link]

  • National Center for Biotechnology Information. {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. [Link]

  • SciHorizon. Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone. [Link]

  • Singh, R. K., et al. (2015). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 8(3), 307-312. [Link]

  • PubMed. Antibiofilm potential of synthetic 2-amino-5-chlorobenzophenone Schiff bases and its confirmation through fluorescence microscopy. [Link]

  • NIST. Benzophenone, 2-amino-5-chloro-. [Link]

  • PrepChem.com. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]

  • NIST. Benzophenone, 2-amino-5-chloro-. [Link]

  • PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. [Link]

  • Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

  • Data.gov. Compound 526488: this compound - Catalog. [Link]

  • NIST. Benzophenone, 2-amino-5-chloro-. [Link]

  • Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]

  • Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • The Good Scents Company. 3-cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene-. [Link]

Sources

Navigating the Synthesis and Sourcing of High-Purity 2-Amino-5-chloro-2'-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Benzophenone Derivative

2-Amino-5-chloro-2'-hydroxybenzophenone is a specialized chemical intermediate of significant interest in medicinal chemistry and drug development. Structurally related to the widely utilized 2-amino-5-chlorobenzophenone (CAS 719-59-5), the addition of a hydroxyl group at the 2'-position of the second phenyl ring introduces a new reactive site and alters the molecule's polarity and potential biological interactions. This hydroxyl group can serve as a handle for further chemical modifications or play a crucial role in the pharmacophore of a final active pharmaceutical ingredient (API).

While its non-hydroxylated counterpart is a well-documented precursor in the synthesis of numerous benzodiazepines and other therapeutic agents, specific data, including established suppliers and pricing for high-purity this compound, is not widely available in the public domain.[1][2] This guide, therefore, aims to provide a comprehensive technical overview based on established chemical principles and data from closely related analogs. We will delve into a plausible synthetic pathway, robust purification strategies, essential analytical techniques for quality assurance, and practical approaches to sourcing this niche compound.

A Plausible Pathway to Synthesis

The synthesis of hydroxylated aminobenzophenones can often be achieved through the reductive cleavage of a benzisoxazole intermediate. This approach is advantageous as it can prevent side reactions associated with direct acylation of substituted anilines. A likely synthetic route for this compound would involve the initial formation of a 5-chloro-3-(2-hydroxyphenyl)-2,1-benzisoxazole, followed by its reduction to yield the target compound. A similar methodology has been documented for the synthesis of the 4'-hydroxy isomer.[3]

Proposed Synthetic Workflow

cluster_0 Step 1: Benzisoxazole Formation cluster_1 Step 2: Reductive Cleavage cluster_2 Step 3: Purification Starting_Materials p-Chloronitrobenzene & 2-Hydroxybenzyl cyanide Base_Treatment Base-catalyzed Cyclization (e.g., NaOH in Ethanol) Starting_Materials->Base_Treatment Benzisoxazole 5-Chloro-3-(2-hydroxyphenyl) -2,1-benzisoxazole Base_Treatment->Benzisoxazole Reduction Reduction with Iron filings in Acetic Acid Benzisoxazole->Reduction Target_Molecule This compound Reduction->Target_Molecule Purification Recrystallization from Methanol/Water Target_Molecule->Purification High_Purity_Product High-Purity Product (>99%) Purification->High_Purity_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Cleavage

This protocol is adapted from the synthesis of the isomeric 2-Amino-5-chloro-4'-hydroxybenzophenone.[3]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the precursor, 5-chloro-3-(2-hydroxyphenyl)-2,1-benzisoxazole, in glacial acetic acid.

  • Addition of Reducing Agent : To the stirred solution, add iron filings. The mixture is then heated, for instance, on a steam bath.

  • Controlled Reaction : Periodically, add additional portions of iron filings and water to maintain the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, filter the hot reaction mixture to remove the remaining iron and iron salts. The collected precipitate can be washed with hot acetic acid to recover any trapped product.

  • Precipitation : Combine the filtrates and dilute with ice water to precipitate the crude this compound.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield a high-purity crystalline solid.

The Imperative of High Purity and Effective Purification

For applications in drug development, the purity of chemical intermediates is paramount. Impurities can lead to unwanted side reactions, lower the yield of the final API, and introduce toxic byproducts that are difficult to remove.

Purification Strategy :

  • Recrystallization : This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For benzophenone derivatives, alcohol-water mixtures are often effective.

  • Column Chromatography : For removing impurities with similar solubility profiles, column chromatography using silica gel is a standard method. A solvent system of appropriate polarity (e.g., a hexane-ethyl acetate gradient) would be developed to separate the target molecule from byproducts. A patent on the purification of other hydroxybenzophenones suggests that dissolving the crude product in a solvent like isopropanol or acetone, treating with activated carbon (Nuchar), and then precipitating in water can yield a product with a high degree of purity.[4]

Analytical Characterization for Quality Assurance

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized this compound.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, is typically employed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would provide detailed information about the arrangement of protons and carbons, confirming the presence and position of the amino, chloro, and hydroxyl groups.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ketone.

Representative Experimental Protocol: Reversed-Phase HPLC
ParameterSpecificationRationale
Instrumentation HPLC system with a UV detectorStandard for purity analysis of aromatic compounds.
Column C18, 4.6 x 150 mm, 5 µmA versatile column for reversed-phase chromatography of moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA common solvent system providing good resolution for benzophenone derivatives. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA typical flow rate for analytical separations.
Detection UV at a wavelength of maximum absorbance (λmax)Benzophenones have strong UV absorbance, allowing for sensitive detection.
Sample Preparation 0.1 mg/mL in mobile phaseEnsures complete dissolution and compatibility with the chromatographic system.
Analytical Workflow Diagram

Sample Synthesized Product HPLC Purity Assessment (HPLC > 99%?) Sample->HPLC NMR_MS_IR Structural Confirmation (NMR, MS, IR) HPLC->NMR_MS_IR Purity OK Fail Repurification Required HPLC->Fail Purity Not Met Pass High-Purity Product Released NMR_MS_IR->Pass Fail->Sample Re-process

Caption: A logical workflow for the analytical quality control of the final product.

Potential Applications in Drug Discovery

2-Amino-5-chlorobenzophenone is a cornerstone intermediate for the synthesis of benzodiazepines, a class of drugs that act on the central nervous system.[2][6] Derivatives of this compound have been investigated for a range of activities, including as skeletal muscle relaxants and antimalarial agents.[6][7] The introduction of a 2'-hydroxy group in this compound opens up new avenues for drug design. This hydroxyl group could:

  • Act as a key hydrogen bond donor or acceptor, enhancing binding to a biological target.

  • Serve as a point for metabolic conjugation, influencing the pharmacokinetic profile of a drug candidate.

  • Be a site for further chemical elaboration to explore structure-activity relationships.

Sourcing and Procurement

As of early 2026, there are no readily identifiable catalog suppliers for this compound. However, the more common precursor, 2-amino-5-chlorobenzophenone, is widely available. Researchers requiring the hydroxylated derivative will likely need to pursue custom synthesis. Many chemical suppliers who stock the precursor also offer custom synthesis services.

Table of Potential Precursor Suppliers and Custom Synthesis Providers
SupplierPurity of 2-amino-5-chlorobenzophenoneNotes
Sigma-Aldrich (Merck) ≥98%A major supplier of research chemicals with custom synthesis capabilities.[8]
Thermo Scientific Chemicals 98%Offers various pack sizes and has a legacy as Acros Organics.[9]
Apollo Scientific 99%A UK-based supplier that provides a range of chemical intermediates.[10]
MedChemExpress 99.98%Specializes in bioactive molecules and reagents for research.[7]
ChemicalBull Pharmaceutical GradeAn Indian supplier focusing on pharmaceutical intermediates.[11]

When approaching a custom synthesis provider, it is advisable to provide the proposed synthetic route outlined in this guide as a starting point for discussion.

Conclusion

This compound represents a valuable yet underexplored intermediate for pharmaceutical research and development. While direct sourcing is currently challenging, this guide provides a scientifically grounded framework for its synthesis, purification, and analytical validation. By leveraging established chemical principles and the availability of its non-hydroxylated precursor, researchers can access this high-purity compound and unlock its potential in the discovery of novel therapeutics. A thorough analytical characterization, as detailed herein, is critical to ensuring the quality and reliability of this intermediate in any drug development program.

References

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Singh, R. K., et al. (2015). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 8(3), 307-312.
  • Eureka | Patsnap. (2021, March 30). Preparation method of 2-amino-5-chlorobenzophenone oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

  • Gaurang International. (n.d.). 2-AMINO-5-CHLORO BENZOPHENONE CAS 719-59-5 at Affordable Price - High Purity Industrial Grade. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Crucial Role of 2-Amino-5-chlorobenzophenone in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • eBay. (n.d.). JCSSUPER 719-59-5 2-Amino-5-Chloro Benzophenone 100 gm. Retrieved from [Link]

  • NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). US2682559A - Purification of hydroxybenzophenones.
  • PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Protocol for the Cyclization of 2-Amino-5-chloro-2'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the intramolecular cyclization of 2-Amino-5-chloro-2'-hydroxybenzophenone. This protocol is designed for researchers, scientists, and professionals in drug development. The application note details a robust method for the synthesis of 7-chloro-5-phenyl-5,10-dihydrophenzoxazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The described protocol is grounded in established chemical principles and offers insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Benzoxazines in Medicinal Chemistry

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. Its structure, featuring an amino group and a hydroxyl group in proximity, makes it an ideal candidate for intramolecular cyclization reactions to form fused ring systems. Among these, benzoxazines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1][2][3] Compounds bearing the benzoxazine moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5]

The protocol outlined herein focuses on the acid-catalyzed intramolecular cyclization of this compound to yield a substituted benzoxazine. This transformation provides a direct route to a privileged scaffold that can be further functionalized to explore new chemical space in drug discovery programs.

Reaction Scheme and Mechanism

The overall reaction involves the intramolecular condensation of the amino and hydroxyl groups of this compound. This reaction is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. Subsequent dehydration leads to the formation of the stable benzoxazine ring system.

Proposed Reaction Mechanism

The intramolecular cyclization is proposed to proceed via the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular nucleophilic attack: The lone pair of electrons on the nitrogen of the amino group attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the nitrogen to one of the hydroxyl groups, forming a good leaving group (water).

  • Dehydration: The elimination of a water molecule leads to the formation of an iminium ion intermediate.

  • Second intramolecular nucleophilic attack: The hydroxyl group on the other phenyl ring attacks the iminium carbon.

  • Deprotonation: Loss of a proton from the oxonium ion yields the final benzoxazine product and regenerates the acid catalyst.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the cyclization of this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich, TCI
p-Toluenesulfonic acid (p-TSA) monohydrate≥98%e.g., Sigma-Aldrich, Acros Organics
TolueneAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution-
Anhydrous magnesium sulfate (MgSO₄)≥99.5%e.g., Sigma-Aldrich, VWR
Ethyl acetateACS gradee.g., Fisher Scientific, VWR
HexaneACS gradee.g., Fisher Scientific, VWR
Equipment
  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Solvent and Catalyst: Add anhydrous toluene (approximately 40 mL per gram of starting material) to the flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux (approximately 110-112 °C for toluene) using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Data Presentation and Expected Results

ParameterExpected Value
Starting Material This compound
Product 7-chloro-5-phenyl-5,10-dihydrophenzoxazine
Reaction Type Intramolecular Cyclization / Condensation
Catalyst p-Toluenesulfonic acid (p-TSA)
Solvent Toluene
Reaction Temperature Reflux (~111 °C)
Reaction Time 4-8 hours
Typical Yield 80-95%
Appearance of Product Crystalline solid
Monitoring Technique Thin-Layer Chromatography (TLC)

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add Reactant & Toluene catalyst 2. Add p-TSA Catalyst start->catalyst reflux 3. Heat to Reflux (Dean-Stark) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool quench 6. Quench with NaHCO3 cool->quench extract 7. Extract with EtOAc quench->extract dry 8. Dry (MgSO4) & Filter extract->dry concentrate 9. Concentrate (Rotovap) dry->concentrate purify 10. Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Experimental workflow for the cyclization of this compound.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: p-Toluenesulfonic acid is a strong, non-volatile organic acid that is highly effective in catalyzing condensation reactions. Its use in catalytic amounts minimizes side reactions and simplifies purification. Other acid catalysts like sulfuric acid or hydrochloric acid could also be used, but p-TSA is often preferred for its ease of handling and solubility in organic solvents.

  • Azeotropic Removal of Water: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion. The cyclization is a reversible condensation reaction that produces water as a byproduct. By continuously removing water from the reaction mixture via azeotropic distillation with toluene, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle.

  • Anhydrous Solvent: The use of anhydrous toluene is recommended to prevent the introduction of excess water, which could hinder the reaction progress.

  • Neutralization Step: The reaction is quenched with a mild base like sodium bicarbonate to neutralize the acidic catalyst. This is important to prevent any potential acid-catalyzed degradation of the product during the work-up and purification stages.

  • Purification Strategy: While the crude product may be of high purity, column chromatography or recrystallization is recommended to remove any unreacted starting material and minor byproducts, ensuring a high-purity final compound suitable for further applications.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process controls and characterization of the final product.

  • TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear visual confirmation of the conversion of the starting material to the product. The distinct Rf values of the starting material and the product allow for an unambiguous assessment of the reaction's endpoint.

  • Characterization of the Final Product: The identity and purity of the synthesized benzoxazine should be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): Will confirm the chemical structure of the product, showing the characteristic shifts for the protons and carbons in the benzoxazine ring system.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Will show the disappearance of the N-H and O-H stretching frequencies of the starting material and the appearance of characteristic C-O-C stretches of the oxazine ring.

    • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Conclusion

This application note provides a detailed and reliable protocol for the cyclization of this compound to form a valuable benzoxazine derivative. By understanding the rationale behind each step, researchers can confidently execute this transformation and obtain the desired product in high yield and purity. The resulting benzoxazine scaffold serves as a key intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • PubMed. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Gold-catalyzed formation of substituted aminobenzophenone derivatives via intramolecular 6-endo-dig cyclization. Retrieved from [Link]

  • Google Patents. (2004). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • PMC. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • ChemRxiv. (n.d.). Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. Retrieved from [Link]

  • PMC. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
  • Polymer Chemistry (RSC Publishing). (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of 1,4-Benzoxazepines from 2-Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of 1,4-benzoxazepines —the direct oxygen-containing bioisosteres of 1,4-benzodiazepines.

These analogs are critical in CNS drug discovery (e.g., Loxapine, Amoxapine) due to their ability to modulate G-protein coupled receptors (GPCRs) while offering distinct metabolic and solubility profiles compared to their nitrogenous counterparts.

Abstract & Strategic Rationale

The 1,4-benzodiazepine scaffold is a cornerstone of psychopharmacology. However, "oxygen-containing analogs"—specifically 1,4-benzoxazepines (where the


 nitrogen is replaced by oxygen)—offer a strategic pivot point in Structure-Activity Relationship (SAR) studies.

This protocol details the synthesis of 1,4-benzoxazepines starting from 2-hydroxybenzophenones .[1] Unlike routes starting from salicylaldehydes (which yield unstable imines) or isatoic anhydrides, the 2-hydroxybenzophenone pathway utilizes the robust diaryl ketone moiety. This ensures stability during the harsh cyclodehydration steps and allows for the introduction of diverse aryl substituents early in the synthesis.

Key Advantages of this Protocol:

  • Precursor Stability: 2-Hydroxybenzophenones are stable, commercially available UV absorbers (e.g., Oxybenzone derivatives) that serve as robust starting blocks.

  • Regiocontrol: The intramolecular cyclization is driven by the nucleophilic attack of a tethered primary amine, preventing polymerization.

  • Scalability: The workflow avoids pyrophoric reagents, utilizing standard Williamson ether synthesis followed by acid-catalyzed dehydration.

Reaction Mechanism & Logic

The transformation proceeds via a two-stage "Tether-and-Close" mechanism.

  • O-Alkylation (The Tether): The phenolic hydroxyl of the benzophenone is alkylated with a nitrogen-protected haloethylamine (or 2-chloroethylamine generated in situ). This installs the 2-carbon bridge required for the 7-membered ring.

  • Chemo-selective Deprotection & Cyclization (The Closure): Liberation of the pendant amine triggers an intramolecular nucleophilic attack on the benzophenone carbonyl. This step is entropically favored but enthalpically challenging due to the steric bulk of the two aryl rings. Acid catalysis and water removal (Dean-Stark or molecular sieves) are critical to drive the equilibrium toward the imine (benzoxazepine).

Mechanistic Pathway (DOT Visualization)

Benzoxazepine_Synthesis Start 2-Hydroxybenzophenone (Precursor) Inter1 O-Aminoalkyl Ether (Intermediate) Start->Inter1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) Reagent 2-Chloroethylamine (HCl salt) Reagent->Inter1 TS Hemiaminal Transition State Inter1->TS Step 2: Amine Attack (Intramolecular) TS->Inter1 Reversible (Requires Water Removal) Product 1,4-Benzoxazepine (Target) TS->Product Step 3: Dehydration (-H2O, pTSA, Reflux)

Figure 1: Mechanistic pathway for the conversion of 2-hydroxybenzophenones to 1,4-benzoxazepines via amino-alkylation and cyclodehydration.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 5-Chloro-2-hydroxybenzophenone (Model substrate).

  • Alkylating Agent: 2-Chloroethylamine hydrochloride (1.5 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv).
    
  • Solvent A (Alkylation): N,N-Dimethylformamide (DMF) or Acetone (dry).

  • Solvent B (Cyclization): Toluene or Xylene (for azeotropic distillation).

  • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv).

Step-by-Step Methodology
Phase 1: O-Alkylation (Ether Formation)
  • Setup: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-Chloro-2-hydroxybenzophenone (10 mmol, 2.32 g) in anhydrous DMF (30 mL).

  • Activation: Add

    
      (30 mmol, 4.14 g) in one portion. The suspension may turn bright yellow due to phenoxide formation. Stir at room temperature for 15 minutes.
    
  • Addition: Add 2-Chloroethylamine hydrochloride (15 mmol, 1.74 g).

    • Critical Note: The free base of chloroethylamine is unstable (aziridine formation). Using the HCl salt with excess carbonate generates the free amine in situ in a controlled manner.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 6–8 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting phenol (

      
      ) should disappear, replaced by the more polar amino-ether (
      
      
      
      , streaks due to amine).
  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (150 mL) to precipitate inorganic salts and the organic intermediate.

    • Extract with Dichloromethane (DCM, 3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Checkpoint: The residue is the crude 2-(2-aminoethoxy)-5-chlorobenzophenone . It is often an oil. Proceed immediately to Phase 2 to avoid oxidative degradation.

Phase 2: Cyclodehydration (Ring Closure)
  • Setup: Redissolve the crude amino-ether in Toluene (50 mL) in a RBF equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add pTSA (1 mmol, 0.19 g).

  • Reflux: Heat to vigorous reflux (110°C). As the reaction proceeds, water will collect in the trap.

    • Duration: 4–12 hours. The reaction is complete when water evolution ceases.

  • Workup:

    • Cool to room temperature.

    • Wash the toluene layer with saturated

      
       (to remove acid catalyst) and then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel, DCM/MeOH 95:5).

Expected Data (Characterization)
TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

3.8 - 4.2 ppm
Two triplets (2H each)Ethylene bridge (

)
1H NMR

6.8 - 7.5 ppm
Multiplet (Aromatic)Retention of both aryl rings
IR 1610-1630

Strong bandC=N (Imine) formation (Success)
IR 3300-3400

Absent Loss of Phenolic -OH and Amine -NH2
MS (ESI) [M+H]+m/z ~ 258.1 (for 5-Cl analog)Confirms cyclized mass (M - H2O)

Workflow Visualization

Workflow cluster_0 Phase 1: Tethering cluster_1 Phase 2: Ring Closure Step1 Dissolve 2-HBP in DMF Add K2CO3 + Cl-CH2-CH2-NH2.HCl Step2 Heat to 80°C (6-8h) Monitor disappearance of Phenol Step1->Step2 Step3 Aqueous Workup (DCM Extr.) Isolate Amino-Ether Intermediate Step2->Step3 Step4 Dissolve in Toluene Add pTSA (Cat.) Step3->Step4 Crude Oil Transfer Step5 Reflux with Dean-Stark (Remove H2O) Step4->Step5 Step6 Neutralize & Concentrate Step5->Step6 Result Purified 1,4-Benzoxazepine Step6->Result

Figure 2: Operational workflow for the two-step synthesis of 1,4-benzoxazepines.

Troubleshooting & Optimization

  • Problem: Low Yield in Step 1 (Alkylation).

    • Cause: Competitive formation of aziridine from 2-chloroethylamine or N-alkylation of the product (dimerization).

    • Solution: Use a dilute concentration (0.1 M) to favor intramolecular reaction later, but for Step 1, ensure vigorous stirring and excess base. Alternatively, use N-Boc-2-bromoethylamine ; the Boc group prevents side reactions and can be removed with TFA prior to cyclization.

  • Problem: Incomplete Cyclization (Step 2).

    • Cause: The ketone is less reactive than an aldehyde. Steric hindrance from the ortho-phenyl ring can block nucleophilic attack.

    • Solution: Switch solvent to Xylene (higher boiling point, 140°C) or use Titanium(IV) Isopropoxide (

      
      ) as a Lewis acid / water scavenger to promote imine formation.
      
  • Safety Note: 2-Chloroethylamine is a potent alkylating agent (nitrogen mustard analog class). Handle with extreme caution in a fume hood. Destroy excess reagent with aqueous ammonia.

References

  • Katritzky, A. R., et al. (2001). "Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones."[2] Journal of Organic Chemistry.

  • Zaware, N., & Ohlmeyer, M. (2006). "Recent advances in dibenzo[b,f][1,4]oxazepine synthesis." ResearchGate Review.

  • Vertex Pharmaceuticals (1996). "Synthesis of benzodiazepines from dihydroxybenzophenones (Patent WO1996005178A1)." Google Patents.

  • RSC Publishing (2023). "Diversity-Oriented Synthesis of Benzo[f][1,4]oxazepine... under Microwave-Assisted Conditions." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction 2-Amino-5-chloro-2'-hydroxybenzophenone is a critical intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1][2] While its synthesis appears straightforward via a Friedel-Crafts acylation, researchers frequently encounter challenges leading to low yields and complex impurity profiles. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance the efficiency and reproducibility of your synthesis.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis, providing explanations of the underlying chemistry and actionable solutions.

Question 1: Why is the yield of my this compound synthesis unexpectedly low, with a significant amount of unreacted starting materials recovered?

Answer: Low yields in this specific Friedel-Crafts acylation are almost always due to the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) by the starting materials themselves. Both the amino group (-NH₂) on the 4-chloroaniline and the hydroxyl group (-OH) on the 2-hydroxybenzoyl chloride are potent Lewis bases.[3][4] They readily react with the Lewis acid catalyst in a non-productive acid-base reaction.

This reaction leads to two primary problems:

  • Catalyst Sequestration: The catalyst is consumed in the acid-base reaction, rendering it unavailable to activate the acyl chloride for the desired electrophilic aromatic substitution. In Friedel-Crafts acylations, the catalyst often forms a complex with the ketone product, meaning a stoichiometric amount is already required; any loss to side reactions is highly detrimental.[4]

  • Ring Deactivation: The reaction of the amino group with the Lewis acid forms a positively charged anilinium salt. This group becomes strongly electron-withdrawing, which deactivates the aromatic ring and prevents the electrophilic attack required for the acylation to proceed.[3][5][6]

G cluster_reactants Reactants Aniline 4-Chloroaniline (-NH2 group) DeactivatedCatalyst Deactivated Catalyst Complex Aniline->DeactivatedCatalyst Reacts with DeactivatedRing Deactivated Anilinium Salt Aniline->DeactivatedRing Forms AcylChloride 2-Hydroxybenzoyl Chloride (-OH group) AcylChloride->DeactivatedCatalyst Reacts with Catalyst Lewis Acid (AlCl3) Catalyst->DeactivatedCatalyst Forms NoReaction No Reaction / Low Yield DeactivatedCatalyst->NoReaction Leads to DeactivatedRing->NoReaction Leads to G cluster_fc Route 1: Protected Friedel-Crafts cluster_isox Route 2: Isoxazole Reduction Prot_Aniline Protect 4-Chloroaniline FC_Reaction Friedel-Crafts Acylation Prot_Aniline->FC_Reaction Prot_Acid Protect 2-Hydroxybenzoyl Chloride Prot_Acid->FC_Reaction Deprotection Deprotection FC_Reaction->Deprotection End Final Product Deprotection->End Isox_Formation Isoxazole Formation Reduction Reductive Ring Opening Isox_Formation->Reduction Reduction->End Start Starting Materials Start->Prot_Aniline Start->Prot_Acid Start->Isox_Formation G cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Friedel-Crafts Reaction cluster_workup Step 3: Workup & Deprotection cluster_purify Step 4: Purification P1 Protect Amino Group (e.g., Acetylation of 4-chloroaniline) R3 Slowly add protected aniline at 0-5 °C P1->R3 P2 Protect Hydroxyl Group & Form Acyl Chloride (e.g., Methylation of 2-hydroxybenzoic acid, then treat with SOCl₂) R2 Add protected acyl chloride P2->R2 R1 Suspend anhydrous AlCl₃ in dry solvent (e.g., DCE) under N₂ R1->R2 R2->R3 R4 Allow to warm to RT or heat gently. Monitor by TLC. R3->R4 W1 Quench reaction by pouring onto ice/conc. HCl R4->W1 W2 Extract with organic solvent W1->W2 D1 Perform deprotection of both groups (e.g., Acid hydrolysis) W2->D1 PU1 Neutralize and collect crude product D1->PU1 PU2 Recrystallize (e.g., from Ethanol/Water) or perform Column Chromatography PU1->PU2

Sources

Technical Support Center: Troubleshooting Cyclization of 2'-Hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Low Cyclization Efficiency in Xanthone Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

You are likely encountering low yields during the intramolecular cyclization of 2'-hydroxybenzophenone derivatives to form 9H-xanthen-9-ones (Xanthones) . This transformation is the final, critical step in the classic Grover, Shah, and Shah (GSS) synthesis or modern


 routes.

The failure mode usually falls into one of three categories:

  • Thermodynamic Stalling: The ring closure is reversible or kinetically slow due to steric hindrance.

  • Substrate Mismatch: Using acid-catalysis for acid-sensitive substrates or vice-versa.

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) on the nucleophilic ring reducing reactivity.

Decision Matrix: Method Selection

Before troubleshooting, verify you are using the correct cyclization protocol for your specific precursor.

MethodSelection Start Analyze Precursor Structure Q1 Functional Groups at 2 and 2' positions? Start->Q1 PathA 2,2'-Dihydroxy (Both are OH) Q1->PathA Symmetric/Asymmetric Diols PathB 2-Hydroxy-2'-Halo (F, Cl, Br) Q1->PathB Halogen Leaving Group PathC 2-Hydroxy-2'-Methoxy Q1->PathC Protected Phenol MethodA Acid-Catalyzed Dehydration (PPA, Eaton's Reagent) PathA->MethodA Preferred MethodB Base-Catalyzed SNAr (NaH, K2CO3, TBD) PathB->MethodB Preferred MethodC Demethylative Cyclization (BBr3 or Pyridine/HCl) PathC->MethodC Required

Figure 1: Decision matrix for selecting the optimal cyclization pathway based on benzophenone substitution pattern.

Mechanistic Troubleshooting (The "Why")

Scenario A: The 2,2'-Dihydroxy Route (Dehydration)

Mechanism: Acid-catalyzed elimination of water. Common Issue: Formation of polymeric tars or charring.

  • Cause: This reaction requires high temperatures (

    
    C) or strong dehydrating agents. If the ring contains electron-rich groups (methoxy, amino), they facilitate polymerization over cyclization.
    
  • Solution: Switch from Polyphosphoric Acid (PPA) to Eaton’s Reagent (

    
     in methanesulfonic acid). Eaton's reagent operates at lower temperatures (
    
    
    
    C), significantly reducing tar formation while maintaining high acidity for the oxonium ion intermediate [1].
Scenario B: The 2-Hydroxy-2'-Halo Route ( )

Mechanism: Intramolecular Nucleophilic Aromatic Substitution. Common Issue: Incomplete conversion or hydrolysis of the halogen.

  • Cause: The phenoxide anion must attack the carbon bearing the halogen. If the ring bearing the halogen is electron-rich, the electrophilicity of that carbon is reduced, killing the reaction.

  • Critical Variable (Leaving Group): Fluorine (

    
    ) cyclizes orders of magnitude faster than Chlorine (
    
    
    
    ) or Bromine (
    
    
    ) due to the high electronegativity of F stabilizing the Meisenheimer complex, despite F being a poorer leaving group in
    
    
    reactions [2].
  • Water Contamination: In base-catalyzed conditions, trace water acts as a competing nucleophile, hydrolyzing the C-Halogen bond to a C-OH bond (reverting to Scenario A but without acid to close the ring).

SNAr_Mechanism Step1 2-Hydroxy-2'-F-Benzophenone Step2 Deprotonation (Base) Step1->Step2 -H+ Step3 Meisenheimer Complex (Transition State) Step2->Step3 Intramolecular Attack Step4 Xanthone Product Step3->Step4 -F (Leaving Group)

Figure 2: The


 pathway. Note that the Meisenheimer complex stability is the rate-determining factor.

Optimization Protocols (The "How")

Protocol 1: Microwave-Assisted Aqueous Cyclization (Green Chemistry)

Best for: 2,2'-Dihydroxybenzophenones where thermal heating causes degradation.

Traditional thermal heating often yields <50% due to inefficient energy transfer. Microwave irradiation (MWI) in water allows for "superheating" and rapid dipolar rotation, accelerating the dehydration step significantly [3].

Step-by-Step:

  • Vessel: Use a dedicated quartz microwave reactor vial (do not use domestic microwaves).

  • Mixture: Suspend 1.0 mmol of 2,2'-dihydroxybenzophenone in 4 mL of distilled water.

  • Catalyst: Add NaOAc (Sodium Acetate) or TBD (Triazabicyclodecene) if the substrate is acid-sensitive.

  • Conditions:

    • Temp:

      
      C - 
      
      
      
      C.[1]
    • Pressure: ~15-20 bar (autogenous).

    • Time: 10 - 20 minutes (vs. 24 hours thermal).

  • Workup: Cool to RT. The xanthone usually precipitates as a solid. Filter and wash with water.

Data Comparison:

ParameterConventional Heating (Oil Bath)Microwave Assisted (Water)
Solvent PPA / PEG-400Water
Temperature 200°C200°C
Time 24 - 48 Hours10 - 20 Minutes
Yield 40 - 60%85 - 95%
Purity Requires Column ChromatographyFiltration often sufficient
Protocol 2: Eaton's Reagent Cyclization

Best for: Acid-stable substrates scaling up >5g.

  • Preparation: Dissolve the benzophenone derivative in Eaton’s Reagent (ratio: 1g substrate to 5mL reagent).

  • Reaction: Heat to

    
    C under 
    
    
    
    atmosphere. Monitor via TLC every 30 mins.
  • Quenching: Slowly pour the reaction mixture into crushed ice/water with vigorous stirring. The reaction is highly exothermic.

  • Isolation: Neutralize with saturated

    
     to pH 7. Extract with Ethyl Acetate.
    

Frequently Asked Questions (FAQs)

Q: My 2-hydroxy-2'-chlorobenzophenone is not cyclizing with


 in acetone. Why? 
A:  Acetone's boiling point (

C) is too low for the activation energy of a Chlorine displacement.
  • Fix: Switch solvent to DMF or DMSO and heat to

    
    C. Ensure the solvent is dry (anhydrous) to prevent hydrolysis.
    

Q: I see a new spot on TLC that is NOT the xanthone, but the starting material is gone. A: You likely formed the Depsidone or a polymeric ether. This happens if the concentration is too high (intermolecular reaction dominates intramolecular).

  • Fix: Perform the reaction under high dilution conditions (0.01 M) to favor the intramolecular cyclization.

Q: Can I cyclize a 2-hydroxy-2'-methoxybenzophenone directly? A: Generally, no. The methoxy group is a poor leaving group. You must first demethylate it to the diol (using


 or Pyridine/HCl) and then perform the dehydration (Protocol 1 or 2). However, in rare cases with high-temperature pyridine/HCl, demethylation and cyclization can occur in a "one-pot" cascade.

References

  • Sousa, M. E., & Pinto, M. M. (2005).[2] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.[2] [Link]

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955).[3] Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones.[3][4][5][6] Journal of the Chemical Society, 3982-3985. [Link][1][3]

  • Zhang, X. J., et al. (2012). Microwave-Assisted Efficient and Green Synthesis of Hydroxyxanthone in Water. Synthetic Communications, 42(24), 3669–3677. [Link]

  • Pinto, M. M., & Castanheiro, R. A. (2009).[7] Improved methodologies for synthesis of prenylated xanthones by microwave irradiation and combination of heterogeneous catalysis (K10 clay) with microwave irradiation.[7] Tetrahedron, 65(19), 3848-3857.[7] [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Amino-5-chloro-2'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Amino-5-chloro-2'-hydroxybenzophenone , a critical structural analogue in the synthesis and degradation profiling of 1,4-benzodiazepines (e.g., Lorazepam, Oxazepam).[1][2][3][4]

Designed for pharmaceutical researchers, this guide moves beyond simple peak listing.[1][3] It compares the spectral signature of this compound against its non-hydroxylated precursor (2-Amino-5-chlorobenzophenone ) to highlight the diagnostic utility of intramolecular hydrogen bonding in structural elucidation.[1][2][3]

Part 1: Strategic Analysis & Experimental Logic

The Structural Context

In drug development, distinguishing between a starting material (2-Amino-5-chlorobenzophenone) and its hydroxylated impurities or metabolites is a common analytical challenge.[1][2][3][4] The target molecule features two competitive hydrogen-bond donors (–NH₂ and –OH) flanking a central carbonyl acceptor.[1][3][4]

  • The Challenge: Both the amino and hydroxyl protons are labile and sensitive to solvent effects.

  • The Solution: Exploiting the Intramolecular Hydrogen Bond (IMHB) . The 2'-hydroxyl group forms a robust 6-membered ring with the carbonyl oxygen, locking the conformation and shifting the OH signal to a distinct downfield region (

    
     > 11 ppm), unlike the broad, variable signals of intermolecularly bonded species.[4]
    
Experimental Workflow: Solvent Selection

The choice of solvent is not trivial; it dictates the visibility of the labile protons.

SolventSuitabilityMechanistic Insight
DMSO-d

Optimal High polarity reduces solute aggregation.[1][2][3][4] It slows proton exchange, often resolving the –NH₂ protons as distinct peaks and sharpening the –OH singlet.
CDCl

Sub-optimal While good for solubility, trace acidity in chloroform can accelerate proton exchange, broadening the –NH₂ and –OH signals.[4] However, the intramolecular OH...O=C bond often persists, keeping the OH signal sharp.[4]
Acetone-d

Alternative Good for resolving aromatic multiplets but may overlap with solvent residual peaks if wet.[1][2][3]

Part 2: Comparative Spectral Analysis

The following analysis contrasts the Standard (2-Amino-5-chlorobenzophenone) with the Target (this compound).

1. The Diagnostic "Fingerprint" Region (

10.0 – 13.0 ppm)

This is the binary decision region.[4]

  • Standard: Silent. No signals above 9 ppm.[1][2][3]

  • Target: Shows a sharp singlet at

    
     11.5 – 12.5 ppm .
    
    • Mechanism:[2][3][4][5] The phenolic proton is deshielded by the magnetic anisotropy of the carbonyl group and the electron-withdrawing effect of the hydrogen bond (O–H···O=C). This shift is characteristic of ortho-hydroxybenzophenones.[1][2][3]

2. The Aromatic Region (

6.5 – 8.0 ppm)

The introduction of the 2'-OH group alters the symmetry and electronic environment of the "prime" ring.

Table 1: Comparative Chemical Shifts (in DMSO-d

)
Proton AssignmentStandard (2-Amino-5-Cl)

(ppm)
Target (2-Amino-5-Cl-2'-OH)

(ppm)
MultiplicityStructural Logic
–OH (2') Absent11.8 – 12.2 Singlet (s)Primary Diagnostic. Locked by IMHB.[1][2][3][4]
–NH

(2)
6.8 – 7.2 (Broad)7.0 – 7.4 (Broad)Broad (br s)H-bonded to C=O, but weaker than OH.[4]
H-3 (Ring A) 6.786.82Doublet (d)Ortho to –NH₂ (shielding zone).[3]
H-4 (Ring A) 7.257.28ddMeta to –NH₂, ortho to –Cl.[1][3][4]
H-6 (Ring A) 7.457.50Doublet (d)Ortho to C=O (deshielding zone).[4]
H-3' (Ring B) 7.5 – 7.7 (m)6.90 – 7.00 Doublet (d)Secondary Diagnostic. Upfield shift due to ortho-OH shielding.[1][2][3][4]
H-6' (Ring B) 7.5 – 7.7 (m)7.60 – 7.70ddOrtho to C=O.
H-4' / H-5' 7.5 – 7.7 (m)*7.35 – 7.55Multiplet (m)General aromatic resonance.[1][2][3][4]

*Note: In the unsubstituted phenyl ring of the Standard, protons often overlap into a multiplet. The 2'-OH substituent resolves the "prime" ring protons by introducing strong electronic differentiation.[2]

Part 3: Visualization of Structural Dynamics[3]

Diagram 1: Intramolecular Hydrogen Bonding Network

This diagram illustrates the competing hydrogen bond pathways that define the NMR shifts.

H_Bonding_Network Compound 2-Amino-5-chloro- 2'-hydroxybenzophenone Carbonyl C=O Group (Acceptor) Compound->Carbonyl Amine 2-NH2 Group (Donor 1) Compound->Amine Hydroxyl 2'-OH Group (Donor 2) Compound->Hydroxyl Amine->Carbonyl Weak IMHB (6-membered ring) Shift_NH Moderate Shift (δ ~ 7 ppm) Amine->Shift_NH Exchange Broadening Hydroxyl->Carbonyl Strong IMHB (6-membered ring) Shift_OH Downfield Shift (δ > 11 ppm) Hydroxyl->Shift_OH Deshielding

Caption: The 2'-OH forms a dominant intramolecular hydrogen bond (IMHB) with the carbonyl, causing the significant downfield shift, while the amine interaction is weaker and more solvent-dependent.[4]

Diagram 2: Analytical Decision Workflow

A self-validating protocol for confirming the presence of the 2'-hydroxy impurity.[1][2][3]

NMR_Workflow Start Start: Unknown Sample Solvent Dissolve in DMSO-d6 (Prevents Exchange) Start->Solvent Acquire Acquire 1H NMR (16+ Scans, 300K) Solvent->Acquire Check_12ppm Check δ 11.5 - 12.5 ppm Acquire->Check_12ppm Result_Pos Signal Present (Singlet) Check_12ppm->Result_Pos Yes Result_Neg Signal Absent Check_12ppm->Result_Neg No Confirm_OH Conclusion: 2'-Hydroxy Analog Confirmed Result_Pos->Confirm_OH Check_Aromatic Analyze Aromatic Region (Symmetry Check) Result_Neg->Check_Aromatic Confirm_Std Conclusion: Standard Precursor (2-Amino-5-Cl) Check_Aromatic->Confirm_Std Symmetric 'Prime' Ring

Caption: Step-by-step decision tree for distinguishing the hydroxylated metabolite from the starting material.

Part 4: Detailed Experimental Protocol

To ensure reproducibility and spectral quality, follow this specific protocol.

1. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Use 0.6 mL of DMSO-d

    
      (99.9% D).[1][2][3][4]
    
    • Critical Step: Ensure the solvent is fresh.[3] Water in older DMSO (peak at

      
       3.33 ppm) can catalyze proton exchange, broadening the –NH₂ and –OH signals.[4]
      
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is visible.[3]

2. Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear aromatic resolution.[1][2][3]

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and chelated protons may have longer T1 relaxation times.[3] A sufficient delay ensures quantitative integration accuracy.[1][2][3]

  • Scans (NS): Minimum 16 scans (64 recommended for impurity profiling).

3. Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .

  • Referencing: Calibrate the residual DMSO pentet to

    
     2.50 ppm .
    

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[1][3][4] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Link[3]

  • Tang, K. C., et al. (2011).[3][4][6] Excited-State Intramolecular Proton Transfer (ESIPT) of 2-Hydroxybenzophenones. Journal of the American Chemical Society.[3] Link[3]

  • National Institute of Standards and Technology (NIST). 2-Amino-5-chlorobenzophenone Mass Spectrum and Data. NIST Chemistry WebBook.[1][2][3] Link

  • BenchChem. A Comparative Performance Analysis: 2-Amino-5-chlorobenzophenone-d5 vs. its Non-Deuterated Standard. Link

  • Sigma-Aldrich. 2-Amino-5-chlorobenzophenone Product Specification. Link[3]

Sources

Mass spectrometry fragmentation pattern of 2-Amino-5-chloro-2'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-chloro-2'-hydroxybenzophenone

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of molecules is paramount. This compound (Molecular Formula: C₁₃H₁₀ClNO₂, Molecular Weight: 247.67 g/mol ) is a key substituted benzophenone, a class of compounds significant as synthetic intermediates for pharmaceuticals, including benzodiazepines, and as potential metabolites in drug metabolism studies.[1][2][3] Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is crucial for its unambiguous identification in complex matrices, for quality control, and for metabolite profiling.

The Role of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The fragmentation pattern of a molecule is profoundly influenced by the ionization technique employed.

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment extensively.[4] The resulting mass spectrum is a rich fingerprint of reproducible fragments, ideal for structural elucidation and library matching. The analysis in this guide focuses on the fragmentation patterns expected from EI-MS.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules (e.g., [M+H]⁺) with minimal fragmentation.[5][6] It is exceptionally useful for determining the molecular weight of a compound but often requires tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.

Proposed Fragmentation Pattern of this compound

The structure of this compound features a central carbonyl bridge connecting two substituted phenyl rings. The fragmentation is dictated by the relative strengths of the bonds and the stability of the resulting fragment ions. The presence of the amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups introduces specific electronic effects that guide the fragmentation pathways.

The most characteristic fragmentation in benzophenones is the alpha-cleavage (α-cleavage) on either side of the carbonyl group.[7] This process involves the cleavage of the bond between the carbonyl carbon and one of the aromatic rings, leading to the formation of stable acylium (benzoyl) ions.

Key Proposed Fragmentation Pathways

The molecular ion (M⁺˙) of this compound would have a theoretical m/z of 247. Due to the presence of chlorine, a characteristic isotopic peak at m/z 249 (the M+2 peak) with an intensity of approximately one-third of the molecular ion peak is expected, reflecting the natural abundance of the ³⁷Cl isotope.

  • Pathway A: Formation of the Hydroxyphenyl Cation This pathway involves the cleavage of the bond between the carbonyl group and the 2-amino-5-chlorophenyl ring. This results in the formation of a 2-hydroxybenzoyl cation and a 2-amino-5-chlorophenyl radical. The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common and energetically favorable step for benzoyl-type fragments.[7]

  • Pathway B: Formation of the Amino-chlorobenzoyl Cation Alternatively, α-cleavage can occur on the other side of the carbonyl group, breaking the bond to the 2-hydroxyphenyl ring. This pathway generates the 2-amino-5-chlorobenzoyl cation, which is a key diagnostic fragment.

The interplay between these pathways is influenced by the substituents. The electron-donating amino and hydroxyl groups can stabilize the positive charge on their respective rings, making the formation of both types of acylium ions plausible.

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the primary proposed fragmentation pathways.

G cluster_M Molecular Ion cluster_A Pathway A cluster_B Pathway B M This compound (M⁺˙) m/z = 247/249 A1 2-Hydroxybenzoyl cation m/z = 121 M->A1 - C₇H₅ClN• B1 2-Amino-5-chlorobenzoyl cation m/z = 154/156 M->B1 - C₆H₅O• A2 Hydroxyphenyl cation m/z = 93 A1->A2 - CO B2 Amino-chlorophenyl cation m/z = 126/128 B1->B2 - CO

Caption: Proposed primary α-cleavage fragmentation pathways for this compound.

Summary of Major Proposed Fragment Ions
m/z (Mass-to-Charge Ratio)Proposed IdentityNeutral LossPathwayNotes
247 / 249Molecular Ion [M]⁺˙--Isotopic pattern due to ³⁵Cl/³⁷Cl.
154 / 156[C₇H₅ClNO]⁺C₆H₅O•B2-Amino-5-chlorobenzoyl cation.
126 / 128[C₆H₄ClN]⁺CO (from 154/156)B2-Amino-5-chlorophenyl cation.
121[C₇H₅O₂]⁺C₆H₄ClN•A2-Hydroxybenzoyl cation.
93[C₆H₅O]⁺CO (from 121)AHydroxyphenyl cation.

Comparative Analysis: The Influence of Substituents

To fully appreciate the fragmentation pattern, it is instructive to compare it with simpler, related molecules.

Comparison with Benzophenone

Unsubstituted benzophenone (C₁₃H₁₀O) provides a baseline for understanding the core fragmentation. Its EI mass spectrum is dominated by three key ions.[8][9]

m/zIon IdentityNotes
182Molecular Ion [M]⁺˙The parent molecule.
105Benzoyl cation [C₆H₅CO]⁺The base peak, formed by α-cleavage and loss of a phenyl radical.
77Phenyl cation [C₆H₅]⁺Formed by the loss of CO from the benzoyl cation.

The fragmentation of this compound is significantly more complex due to the substituents. The presence of -NH₂, -Cl, and -OH groups provides alternative and competing fragmentation channels not available to the parent benzophenone.

Comparison with 2-Amino-5-chlorobenzophenone

This analogue lacks the 2'-hydroxy group, allowing us to isolate the influence of that specific functional group. The NIST Chemistry WebBook provides an experimental EI mass spectrum for 2-Amino-5-chlorobenzophenone (C₁₃H₁₀ClNO).[10][11] Its key fragments include:

  • m/z 231/233: The molecular ion.

  • m/z 154/156: This corresponds to the [C₇H₅ClNO]⁺ ion (2-amino-5-chlorobenzoyl cation), formed by the loss of the unsubstituted phenyl ring.

  • m/z 126/128: Loss of CO from the m/z 154/156 fragment.

The presence of the 2'-hydroxy group in our target molecule introduces Pathway A, leading to the formation of the m/z 121 (2-hydroxybenzoyl cation) and m/z 93 (hydroxyphenyl cation) fragments. Therefore, the presence of peaks at m/z 121 and 93 would be a key diagnostic feature to differentiate this compound from its non-hydroxylated counterpart.

Standard Operating Protocol: Acquiring a Mass Spectrum

This section outlines a typical workflow for analyzing a solid sample like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Accurately weigh approximately 1 mg of the solid standard.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar or semi-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at 20 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Data Analysis
  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the spectrum for the molecular ion (m/z 247/249) and the key fragment ions as detailed in this guide.

  • Compare the acquired spectrum against spectral libraries (e.g., NIST) and the fragmentation patterns proposed herein.

Workflow Diagram

G A Sample Weighing (1 mg) B Dissolution & Dilution (1-10 µg/mL) A->B C GC-MS Injection (1 µL) B->C D Chromatographic Separation (HP-5ms column) C->D E EI Ionization (70 eV) & Fragmentation D->E F Mass Analysis (Quadrupole) E->F G Data Interpretation F->G

Caption: Standard experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is governed by predictable chemical principles, primarily α-cleavage adjacent to the central carbonyl group. The resulting fragmentation pattern is a rich tapestry of information, with diagnostic ions that directly reflect the molecule's substituted benzophenone structure. The key identifiers are the molecular ion pair at m/z 247/249 and two competing fragmentation pathways yielding characteristic ions at m/z 154/156 (from the amino-chloro-substituted ring) and m/z 121 (from the hydroxy-substituted ring). By comparing this pattern to that of simpler analogues like benzophenone and 2-amino-5-chlorobenzophenone, researchers can confidently identify this compound and differentiate it from structurally related molecules, a critical capability in drug development and analytical science.

References

  • Piccinelli, A. L., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link][5][6]

  • PubMed. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. National Center for Biotechnology Information. [Link]

  • Budzikiewicz, H., et al. (1967). Substituent effects in the mass spectra of benzoyl hetarenes. CORE. [Link]

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A Comparative Guide to the Crystal Structure Analysis of 2-Amino-5-chloro-2'-hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of 2-amino-5-chloro-2'-hydroxybenzophenone and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, substituent effects, and crystal packing. The information presented herein is grounded in experimental data to ensure scientific integrity and to empower researchers in the rational design of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of the Benzophenone Scaffold in Medicinal Chemistry

Benzophenones, a class of aromatic ketones, are pivotal structural motifs in medicinal chemistry. Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-amino-5-chlorobenzophenone core, in particular, is a well-established precursor for the synthesis of psychoactive drugs like benzodiazepines, including diazepam and lorazepam.[1] The introduction of a 2'-hydroxy group adds a crucial feature: the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and, consequently, its biological activity.

The precise three-dimensional arrangement of atoms and molecules in a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure of a lead compound and its derivatives is paramount for structure-activity relationship (SAR) studies and for optimizing drug formulation. This guide will delve into the crystallographic analysis of this compound derivatives to elucidate how subtle changes in the molecular structure can lead to significant differences in their solid-state properties.

Experimental Protocols: From Synthesis to Single Crystal

The journey from a chemical concept to a fully characterized crystal structure involves several critical steps. The following protocols are a synthesis of established methods, providing a robust framework for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis of this compound Derivatives

The synthesis of the parent 2-amino-5-chlorobenzophenone is well-documented and often serves as the starting point for further derivatization.[2] A common and effective method for synthesizing derivatives of this compound is through a Friedel-Crafts acylation reaction.

Experimental Workflow for Synthesis

A Starting Materials: - Substituted Aniline - Substituted Benzoyl Chloride B Friedel-Crafts Acylation - Lewis Acid Catalyst (e.g., AlCl3) - Anhydrous Solvent (e.g., CS2, nitrobenzene) A->B Reaction C Reaction Work-up - Quenching with acid - Extraction B->C Post-reaction D Purification - Column Chromatography - Recrystallization C->D Isolation E Characterization - NMR, IR, Mass Spectrometry D->E Analysis

Caption: A generalized workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriately substituted aniline in an anhydrous solvent such as carbon disulfide or nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in portions. The choice of catalyst and its stoichiometry are critical and should be optimized for each specific reaction to maximize yield and minimize side products.

  • Acylation: To the cooled mixture, add the substituted benzoyl chloride dropwise. The electron-donating or -withdrawing nature of the substituents on both the aniline and the benzoyl chloride will influence the reaction rate and conditions required.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization.

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. The slow evaporation method is a widely used and effective technique for growing crystals of organic compounds.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A solvent screen using small amounts of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is highly recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

  • Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug or filter paper to remove any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Comparative Crystal Structure Analysis

The following section provides a comparative analysis of the crystal structures of 2-amino-5-chlorobenzophenone and two of its derivatives: a Schiff base and an oxime. This comparison highlights the influence of functional group modification on the molecular conformation and intermolecular interactions within the crystal lattice.

Case Study 1: 2-Amino-5-chlorobenzophenone

The parent compound, 2-amino-5-chlorobenzophenone, serves as our baseline for comparison. Its crystal structure has been determined, revealing key conformational features.

Molecular Structure of 2-Amino-5-chlorobenzophenone

Caption: The 2D chemical structure of 2-amino-5-chlorobenzophenone.

The crystal structure of 2-amino-5-chlorobenzophenone reveals that the two phenyl rings are not coplanar. The dihedral angle between the mean planes of the two rings is a critical conformational parameter. In one reported triclinic polymorph, the asymmetric unit contains four independent molecules with similar dihedral angles ranging from 53.7(2)° to 59.8(2)°.[3] This twisted conformation is a common feature of benzophenone derivatives and is primarily due to steric hindrance between the ortho-hydrogens of the two phenyl rings. The crystal packing is characterized by N—H⋯O hydrogen bonds, which link the molecules into a three-dimensional supramolecular architecture.[3]

Case Study 2: {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone (A Schiff Base Derivative)

The formation of a Schiff base by reacting the amino group of 2-amino-5-chlorobenzophenone with salicylaldehyde introduces a new set of conformational and hydrogen bonding possibilities.

The crystal structure of this Schiff base derivative shows that the molecule adopts an E configuration about the azomethine (C=N) bond.[4] A significant feature is the presence of an intramolecular O—H⋯N hydrogen bond, which forms a stable six-membered ring (S(6) ring motif).[4] This intramolecular hydrogen bond locks the conformation of this part of the molecule. The dihedral angles between the phenyl rings are also affected. The phenol and chlorobenzene rings are twisted with respect to the third phenyl ring, with dihedral angles of 84.71(9)° and 80.70(8)°, respectively.[4] In the crystal, the molecules are linked by intermolecular C—H⋯O hydrogen bonds.[4]

Case Study 3: 2-Amino-5-chlorobenzophenone Oxime (An Oxime Derivative)

The conversion of the carbonyl group to an oxime introduces a hydroxyl group and a nitrogen atom, creating new hydrogen bonding donors and acceptors.

A monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime has been characterized.[5] In this structure, the dihedral angle between the phenyl and the 2-amino-5-chlorobenzene rings is 80.53(4)°.[5] A key feature of the crystal packing is the formation of centrosymmetric dimers through strong O—H⋯N hydrogen bonds between the oxime groups of two neighboring molecules.[5] This intermolecular interaction is a dominant force in the crystal packing of this derivative.

Tabular Comparison of Crystallographic Data

The following table summarizes key crystallographic and conformational parameters for the three case studies, allowing for a direct comparison.

Parameter2-Amino-5-chlorobenzophenone{5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone2-Amino-5-chlorobenzophenone Oxime
Crystal System TriclinicTriclinicMonoclinic
Space Group P-1P-1P2₁/n
Dihedral Angle between Phenyl Rings 53.7(2)° - 59.8(2)°[3]84.71(9)°, 80.70(8)°[4]80.53(4)°[5]
Key Intermolecular Interactions N—H⋯O hydrogen bonds[3]C—H⋯O hydrogen bonds[4]O—H⋯N hydrogen bonds (dimer formation)[5]
Key Intramolecular Interactions -O—H⋯N hydrogen bond (S(6) motif)[4]-

Discussion: Structure-Property Relationships

The comparative analysis of these three crystal structures reveals several key insights:

  • Conformational Flexibility: The benzophenone scaffold is conformationally flexible, with the dihedral angle between the phenyl rings being highly sensitive to the nature of the substituents. The introduction of the bulky Schiff base and oxime functionalities leads to a significant increase in the twist angle between the aromatic rings compared to the parent compound.

  • Hydrogen Bonding Patterns: The type and directionality of hydrogen bonds are profoundly influenced by the functional groups present. The parent compound exhibits classic N—H⋯O interactions. The Schiff base derivative is dominated by a strong intramolecular O—H⋯N hydrogen bond, which dictates its local conformation. In contrast, the oxime derivative favors intermolecular O—H⋯N hydrogen bonding, leading to the formation of distinct dimeric units in the crystal lattice.

  • Influence on Crystal Packing: The differences in intermolecular interactions directly translate to different crystal packing arrangements and, in the case of the oxime, polymorphism (the ability of a compound to exist in more than one crystal form). Understanding and controlling polymorphism is a critical aspect of drug development, as different polymorphs can have different stabilities and dissolution rates.

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of this compound and its derivatives. By examining the synthesis, crystallization, and detailed crystal structures of a parent compound and two of its derivatives, we have illustrated the profound impact of subtle molecular modifications on the solid-state architecture. The principles and experimental insights discussed herein are intended to equip researchers and drug development professionals with the knowledge to rationally design and characterize novel benzophenone-based compounds with tailored properties for therapeutic applications. The interplay between molecular conformation and intermolecular forces is a delicate balance, and a thorough understanding of these principles through crystallographic analysis is indispensable for the advancement of medicinal chemistry.

References

  • Aslam, M., Anis, I., Afza, N., Nelofar, A., & Yousuf, S. (2011). {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3442. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Amino-5-chloro-2'-hydroxybenzophenone and its widely used analogue, 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5). The principles and procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and foster a culture of safety.

The foundational principle for the disposal of this compound is unequivocal: all waste, including contaminated materials and spill cleanup debris, must be managed and disposed of through a licensed and approved hazardous waste disposal service .[1][2][3] At no point should this chemical or its containers be disposed of in standard refuse or via sanitary sewer systems.[2][4][5]

Chapter 1: Hazard Assessment & Risk Mitigation

Understanding the specific hazards of a chemical is the first step in developing safe handling and disposal protocols. The causality behind these hazards informs our choice of controls and personal protective equipment.

Hazard Identification

2-Amino-5-chlorobenzophenone is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] Its primary health risks are irritant effects upon direct contact.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2][3]
Serious Eye IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]

Source: Compiled from multiple Safety Data Sheets.[2][3]

The irritant nature of this compound stems from its chemical structure, which can interact with and disrupt cellular membranes in the skin, eyes, and respiratory tract upon contact. While comprehensive carcinogenicity data is not fully established[6], the presence of a halogenated aromatic structure necessitates a precautionary approach. All handling and disposal operations should be designed to minimize direct exposure and prevent the generation of airborne dust.[2][7]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable. The selection of PPE is dictated by the potential routes of exposure—dermal contact, eye contact, and inhalation.

TaskMinimum Required PPERationale
Routine Handling & Waste Collection • Nitrile or other impervious gloves• Safety glasses with side-shields or safety goggles• Lab coatPrevents accidental skin and eye contact during transfer and weighing operations.[2][3]
Spill Cleanup & Emergency Response • All routine PPE• Dust respirator (e.g., N95 or higher) if dust is generated• Impervious clothing as neededProtects against inhalation of airborne particles and extensive skin contact during cleanup of a significant release.[2][7]

It is imperative to inspect gloves before use and to use proper glove removal technique to avoid cross-contamination.[2] All PPE should be decontaminated or disposed of as hazardous waste itself if significantly contaminated.

Chapter 2: Standard Operating Procedure for Waste Accumulation

Systematic and compliant waste accumulation is critical for ensuring safe storage and efficient disposal. This process begins with proper segregation.

The Principle of Waste Segregation

2-Amino-5-chlorobenzophenone is a halogenated organic compound.[8] This classification is crucial for disposal. Halogenated wastes cannot be mixed with non-halogenated wastes because their treatment methods differ significantly, and co-mingling can dramatically increase disposal costs.[9] The incineration of halogenated compounds requires specialized scrubbers to neutralize acidic gases (like hydrogen chloride) that are produced during combustion.[2][10]

start Chemical Waste Generated decision Does the waste contain 2-Amino-5-chlorobenzophenone or other halogenated compounds? start->decision halogenated Collect in designated 'HALOGENATED ORGANIC WASTE' container. decision->halogenated  Yes non_halogenated Collect in appropriate 'NON-HALOGENATED WASTE' container. decision->non_halogenated No   end_h Manage per Halogenated Waste Protocol halogenated->end_h end_nh Manage per Non-Halogenated Waste Protocol non_halogenated->end_nh cluster_0 Laboratory cluster_1 Logistics cluster_2 Final Disposition gen Waste Generation saa SAA Accumulation (Segregated & Labeled) gen->saa pickup EHS / Contractor Pickup saa->pickup transport Transport to TSDF* pickup->transport incinerate Incineration with Combustible Solvent transport->incinerate scrub Acid Gas Scrubbing incinerate->scrub destroy Complete Destruction & Neutralization scrub->destroy caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: End-to-End Chemical Waste Disposal Workflow.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators must determine if their waste is hazardous. [6]As a halogenated organic compound, 2-Amino-5-chlorobenzophenone waste is subject to specific land disposal restrictions (LDRs) under 40 CFR Part 268, which often mandate treatment technologies like incineration before land disposal is permitted. [8][10][11]

Conclusion

The responsible disposal of 2-Amino-5-chlorobenzophenone is a multi-step process that demands diligence, from initial hazard assessment to final professional destruction. By understanding the "why" behind each procedure—the irritant nature of the chemical, the necessity of segregating halogenated waste, and the requirement for high-temperature incineration—we can move beyond simply following rules to embodying a deep-seated culture of safety. Adherence to these guidelines not only ensures regulatory compliance but also validates our commitment to protecting ourselves, our colleagues, and our shared environment.

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Personal protective equipment for handling 2-Amino-5-chloro-2'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is authored under the assumption that in the absence of specific data, a conservative approach based on the known hazards of structurally related compounds is a cornerstone of laboratory safety. The core principle is to treat the substance as hazardous until its properties are fully characterized.

Hazard Identification and Risk Assessment

The primary hazards associated with 2-Amino-5-chlorobenzophenone, and therefore presumed for its 2'-hydroxy derivative, are significant irritation to the skin, eyes, and respiratory system.[1][2][3] It is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]

This table summarizes the GHS classifications for the structural analog 2-Amino-5-chlorobenzophenone.

The causality behind these classifications lies in the chemical nature of aminobenzophenones. The aromatic amine and ketone functionalities can interact with biological macromolecules, leading to inflammatory responses upon contact with skin and mucous membranes. The fine, crystalline powder form of these compounds also makes them an inhalation hazard, with the potential to irritate the entire respiratory tract.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Primary Engineering Controls: Fume Hood

All handling of 2-Amino-5-chloro-2'-hydroxybenzophenone powder should be conducted inside a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.[3]

Essential Personal Protective Equipment

The following PPE is mandatory for any work involving this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[3]Protects against accidental splashes or airborne particles entering the eyes, preventing serious irritation.[1]
Skin Protection Nitrile gloves (inspect before use) and a fully buttoned laboratory coat.[3]Nitrile provides good chemical resistance for incidental contact. A lab coat protects the skin on the arms and torso.
Respiratory Protection Not typically required when handled within a fume hood.A fume hood provides adequate respiratory protection. If work outside a hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[3]

The following diagram illustrates the decision-making process for PPE selection based on the scale and nature of the work.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls cluster_2 Final Check Start Start: Handling This compound CheckHood Is the work performed in a fume hood? Start->CheckHood InHood Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckHood->InHood Yes OutsideHood Enhanced PPE: - Standard PPE + NIOSH-approved Respirator CheckHood->OutsideHood No FinalCheck Proceed with experiment InHood->FinalCheck OutsideHood->FinalCheck

Caption: PPE selection workflow for handling the target chemical.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing risk and ensuring the integrity of your research.

Preparation and Handling
  • Designate a Work Area: Cordon off and label the specific area within the fume hood where the compound will be handled.

  • Pre-weighing Preparation: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily accessible.

  • Donning PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves) before opening the chemical container.

  • Handling the Powder:

    • Open the container slowly inside the fume hood to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of powder to a weigh boat or directly into your reaction vessel.

    • Minimize the generation of dust by avoiding rapid movements.

    • Once the transfer is complete, securely close the container.

  • Post-handling:

    • Wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel to collect any residual powder.

    • Dispose of the cleaning materials as hazardous waste.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste bin.[3]

    • Wash hands thoroughly with soap and water after the procedure is complete.[1][3]

Spill Management

In the event of a spill, immediate and correct action is required:

  • Alert Personnel: Notify others in the laboratory of the spill.

  • Evacuate (if necessary): For large spills outside of a fume hood, evacuate the immediate area.

  • Cleanup (inside a fume hood):

    • For small spills, carefully sweep up the solid material using a brush and dustpan.[1] Avoid creating dust.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste.

    • Wipe the area with a damp cloth and dispose of it as hazardous waste.

  • Personal Decontamination:

    • If the compound comes into contact with skin, wash the affected area immediately with plenty of soap and water.[1]

    • If it enters the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5]

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Disposal: All waste containing this compound, including empty containers, contaminated gloves, and cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow your institution's specific guidelines for chemical waste disposal. It is often recommended to dissolve or mix the material with a combustible solvent and have it incinerated by a licensed disposal company.[3]

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.